molecular formula C6H8N2S2 B3023029 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide CAS No. 854357-35-0

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Cat. No. B3023029
CAS RN: 854357-35-0
M. Wt: 172.3 g/mol
InChI Key: GIRPOGVYTBVPIZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, also known as MTETA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTETA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action involves binding to specific receptors and enzymes in the body.

Scientific Research Applications

Agrochemical Applications

Thiazole derivatives find use in agrochemicals due to their pesticidal properties. Researchers have explored the synthesis of novel thiazole-based compounds as potential insecticides, fungicides, and herbicides. These compounds can target specific pests or pathogens, contributing to sustainable agriculture .

Industrial Applications

Thiazoles play a role in various industrial processes. For instance:

Photographic Sensitizers

Thiazoles have been investigated as sensitizers in photographic emulsions. Their ability to absorb light and enhance photochemical reactions makes them useful in photography .

Pharmaceutical and Biological Activities

Thiazoles exhibit a wide range of biological effects:

Natural Products and Vitamins

Thiazole moieties are integral to various natural products. For example, vitamin B1 (thiamine) contains a thiazole ring. Additionally, penicillin antibiotics feature thiazole-based structures .

Synthetic Drugs

Thiazoles appear in synthetic drugs with diverse therapeutic applications:

In Vitro Antioxidant Properties

Researchers have synthesized and screened thiazole derivatives for antioxidant activity. Some compounds demonstrated potent antioxidant effects .

Antibacterial and Antifungal Activity

Thiazole-based compounds have been tested in vitro for antibacterial and antifungal properties. These investigations contribute to our understanding of their therapeutic potential .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives have been reported to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This suggests that the compound may interact with its targets by binding to their active sites, thereby modulating their activity and influencing cellular processes.

Biochemical Pathways

For instance, it may affect pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and cell proliferation .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRPOGVYTBVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297238
Record name 4-Methyl-2-thiazoleethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

CAS RN

854357-35-0
Record name 4-Methyl-2-thiazoleethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-thiazoleethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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